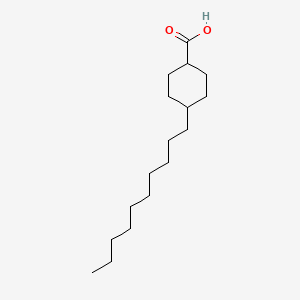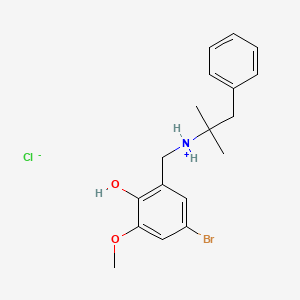
4-Bromo-alpha-(alpha,alpha-dimethylphenethylamino)-6-methoxy-o-cresol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium chloride is a chemical compound with the molecular formula C18H23BrClNO2 and a molecular weight of 400.738 g/mol. This compound is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with an azanium chloride moiety.
Preparation Methods
The synthesis of (5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium chloride typically involves multiple steps, including the bromination of a phenol derivative, followed by methylation and subsequent reaction with an azanium chloride precursor. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis in a controlled environment, ensuring high purity and consistency. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities.
Chemical Reactions Analysis
(5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as a nitro or amino group, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
(5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium chloride can be compared with similar compounds such as:
3,4-Dimethoxy-N-methylphenethylamine hydrochloride: This compound has a similar phenyl ring structure with methoxy groups but lacks the bromine and azanium chloride moieties.
Comazaphilone I: A newly discovered compound with a similar planar structure but distinct functional groups and biological activities.
The uniqueness of (5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium chloride lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
CAS No. |
68398-10-7 |
|---|---|
Molecular Formula |
C18H23BrClNO2 |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C18H22BrNO2.ClH/c1-18(2,11-13-7-5-4-6-8-13)20-12-14-9-15(19)10-16(22-3)17(14)21;/h4-10,20-21H,11-12H2,1-3H3;1H |
InChI Key |
QHMRFHGFAJNPHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)[NH2+]CC2=C(C(=CC(=C2)Br)OC)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


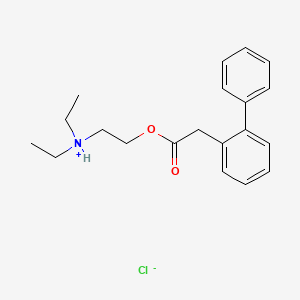
![1-Octadecanaminium, N-[2-[(2-aminoethyl)amino]ethyl]-N-(2-carboxyethyl)-N-ethyl-1-oxo-, ethyl sulfate](/img/structure/B13783292.png)
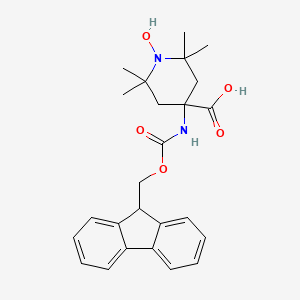
![7-methylbenzo[a]anthracene-8-carboxamide](/img/structure/B13783306.png)
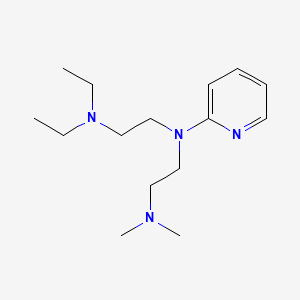
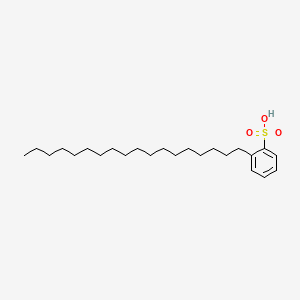
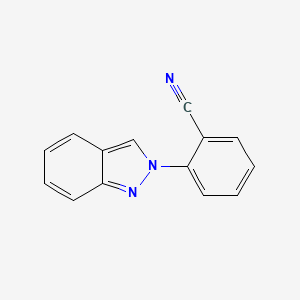
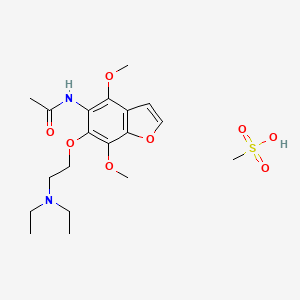
(2-propanolato)-](/img/structure/B13783339.png)
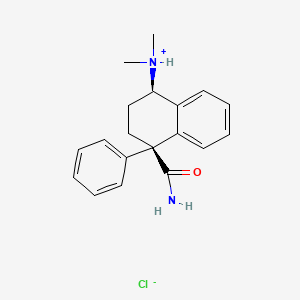
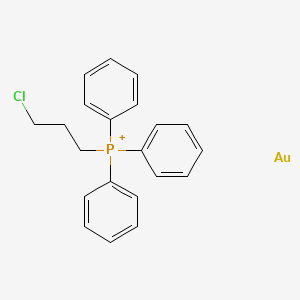
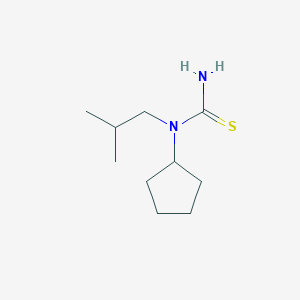
![1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate)](/img/structure/B13783355.png)
